molecular formula C7H6N4O3S B8412711 Ethyl 5-(azidocarbonyl)thiazole-2-carboxylate

Ethyl 5-(azidocarbonyl)thiazole-2-carboxylate

Cat. No. B8412711
M. Wt: 226.22 g/mol
InChI Key: BJTKRPSIWZXSTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(azidocarbonyl)thiazole-2-carboxylate is a useful research compound. Its molecular formula is C7H6N4O3S and its molecular weight is 226.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-(azidocarbonyl)thiazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(azidocarbonyl)thiazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 5-(azidocarbonyl)thiazole-2-carboxylate

Molecular Formula

C7H6N4O3S

Molecular Weight

226.22 g/mol

IUPAC Name

ethyl 5-carbonazidoyl-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C7H6N4O3S/c1-2-14-7(13)6-9-3-4(15-6)5(12)10-11-8/h3H,2H2,1H3

InChI Key

BJTKRPSIWZXSTE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(S1)C(=O)N=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl chloroformate (9.8 g, 83.6 mmol) was added to a solution of 2-(ethoxycarbonyl)thiazole-5-carboxylic acid (Intermediate X, 13 g, 64.67 mmol), TEA (9.79 g, 97.01 mmol) in acetone (130 mL) at −20° C., stirred for 1 h, then a solution of NaN3 (5.4 g, 83.6 mmol) in water (15 mL) was added and stirred at RT for 30 mins. After completion, the solvent was evaporated, the crude residue was diluted with water (150 mL) and extracted with EtOAc (2×150 mL). The combined extracts were washed with water (100 mL), brine (100 mL), dried over anhydrous Na2SO4, filtered and evaporated to afford Ethyl 5-(azidocarbonyl)thiazole-2-carboxylate (11 g crude) as brown liquid. The crude was carried to next step without further purification.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
9.79 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
5.4 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.